1-(3-Methylphenyl)pentane-1,3-dione
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Overview
Description
1-(3-Methylphenyl)pentane-1,3-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)pentane-1,3-dione can be synthesized through the condensation of 3-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diketone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols depending on the reagent used.
Scientific Research Applications
1-(3-Methylphenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone structure allows it to participate in redox reactions, which can influence cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pentane-2,4-dione: Another diketone with similar reactivity but different structural properties.
1-(4-Methylphenyl)pentane-1,3-dione: A structural isomer with a methyl group in a different position on the phenyl ring.
Uniqueness: 1-(3-Methylphenyl)pentane-1,3-dione is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
SWUMLMYLAPVVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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